REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][CH3:15])=[CH:8][C:5]=1[CH:6]=[O:7])([O-:3])=[O:2].O.[BH4-].[Na+]>C(O)C>[N+:1]([C:4]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][CH3:15])=[CH:8][C:5]=1[CH2:6][OH:7])([O-:3])=[O:2] |f:2.3|
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Name
|
|
Quantity
|
1011 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=O)C=C(C(=C1)OC)OC
|
Name
|
|
Quantity
|
94.8 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C.
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
WASH
|
Details
|
The solid was washed with 4 l of cold 2B alcohol (denatured ethanol) and 8 l cold water
|
Type
|
CUSTOM
|
Details
|
dried in a 50° C. vacuum oven
|
Type
|
CUSTOM
|
Details
|
to yield 570 g, 56.5% yield
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(CO)C=C(C(=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |